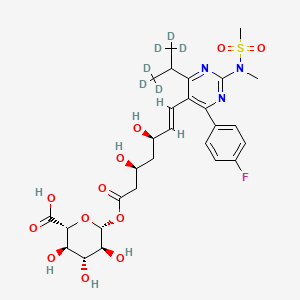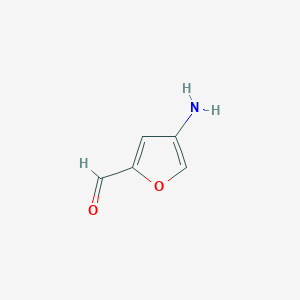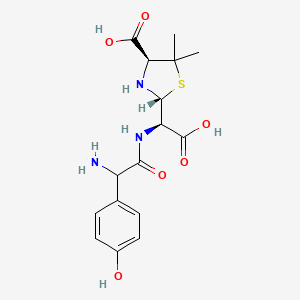
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) is a compound derived from amoxicillin, a widely used antibiotic. It is characterized by its molecular formula C16H21N3O6S • xNa and a molecular weight of 383.42 . This compound is primarily used in research settings to study the properties and behavior of amoxicillin and its derivatives.
Méthodes De Préparation
The preparation of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) involves several synthetic routes. One common method includes the reaction of amoxicillin with sodium hydroxide, which results in the formation of the sodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Des Réactions Chimiques
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of amoxicillin derivatives.
Biology: It is used in studies related to bacterial resistance and the mechanisms of antibiotic action.
Medicine: It is used to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of amoxicillin.
Industry: It is used in the quality control and standardization of amoxicillin production.
Mécanisme D'action
The mechanism of action of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) involves its interaction with bacterial cell walls. It inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are crucial for cell wall synthesis.
Comparaison Avec Des Composés Similaires
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) can be compared with other similar compounds, such as:
Amoxicillin: The parent compound from which it is derived.
Penicillin G: Another widely used antibiotic with a similar mechanism of action.
Ampicillin: A related antibiotic with a broader spectrum of activity.
The uniqueness of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) lies in its specific diastereomeric form, which may exhibit different properties and reactivity compared to its parent compound and other similar antibiotics.
Propriétés
Formule moléculaire |
C16H21N3O6S |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2R,4S)-2-[(R)-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9?,10-,11-,13+/m0/s1 |
Clé InChI |
LHHKJQFIKHAUIA-SFRIWDOYSA-N |
SMILES isomérique |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


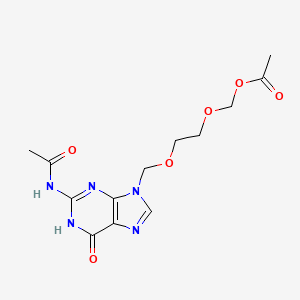
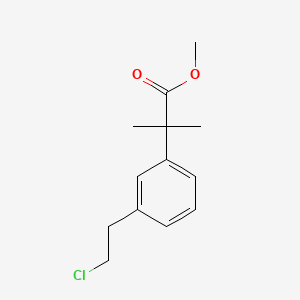


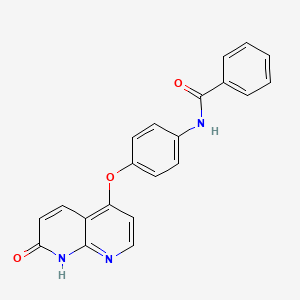
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)


